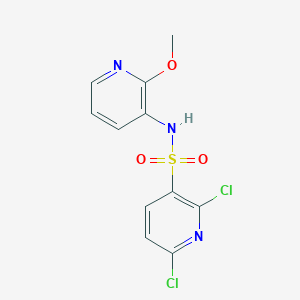
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide typically involves the reaction of 2,6-dichloropyridine with 2-methoxypyridine-3-amine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent due to its sulfonamide structure.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound likely inhibits the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from synthesizing essential nucleotides, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound shares a similar sulfonamide structure but has a benzoxazole ring instead of a pyridine ring.
2,6-dichloro-3-methylpyridine: This compound is a simpler derivative with only chlorine and methyl substituents on the pyridine ring.
Uniqueness
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide is unique due to its combination of chlorine and methoxypyridinyl substituents, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,6-dichloro-N-(2-methoxypyridin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-7(3-2-6-14-11)16-20(17,18)8-4-5-9(12)15-10(8)13/h2-6,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHPUWLHUPPNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-3-yl]methyl]-6-methylpyridin-2-amine](/img/structure/B7572810.png)
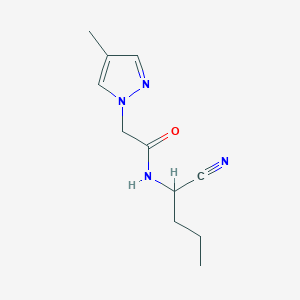
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)
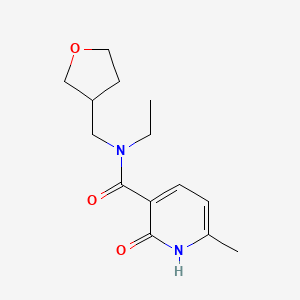
![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)
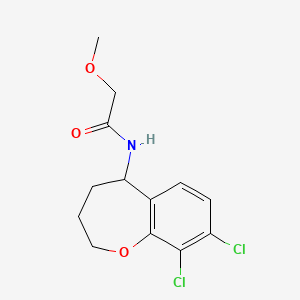
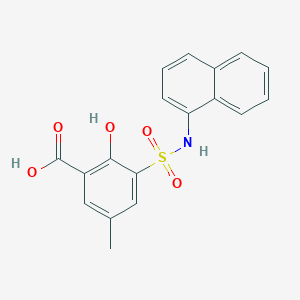
![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)
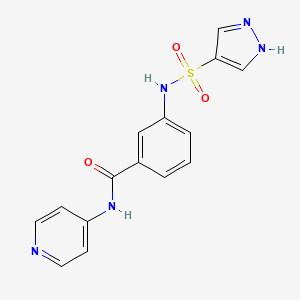

![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)

